molecular formula C9H7N3S B6185939 2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile CAS No. 2091966-90-2

2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile

Cat. No.: B6185939
CAS No.: 2091966-90-2
M. Wt: 189.24 g/mol
InChI Key: VFBJAARTBSJOHQ-UHFFFAOYSA-N
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Description

2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile is a heterocyclic compound that features a benzothiazole ring fused with an amino group and an acetonitrile moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile typically involves the reaction of 1-amino-2-mercaptobenzene (o-aminothiophenol) with the monoiminoether hydrochloride of malononitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include condensation reactions, cyclization, and purification steps. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and acetonitrile groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2091966-90-2

Molecular Formula

C9H7N3S

Molecular Weight

189.24 g/mol

IUPAC Name

2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile

InChI

InChI=1S/C9H7N3S/c10-4-3-9-12-7-5-6(11)1-2-8(7)13-9/h1-2,5H,3,11H2

InChI Key

VFBJAARTBSJOHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N=C(S2)CC#N

Purity

95

Origin of Product

United States

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